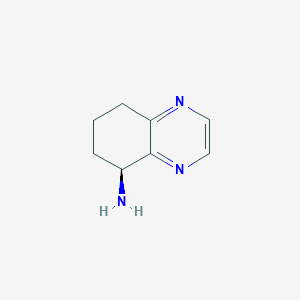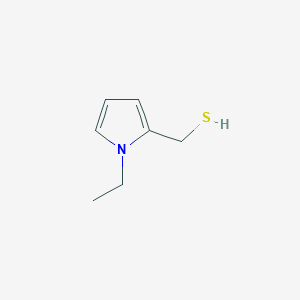
1H-purin-6(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-purin-6(5H)-one, also known as hypoxanthine, is a naturally occurring purine derivative. It plays a crucial role in the biochemical pathways of nucleic acids and is a key intermediate in the synthesis of uric acid. This compound is found in various biological systems and is involved in the metabolism of adenine and guanine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1H-purin-6(5H)-one can be synthesized through several methods. One common approach involves the oxidation of xanthine using reagents such as potassium permanganate or hydrogen peroxide. Another method includes the hydrolysis of adenine under acidic or basic conditions to yield hypoxanthine.
Industrial Production Methods: Industrial production of this compound typically involves the fermentation of microorganisms that naturally produce this compound. The fermentation broth is then subjected to extraction and purification processes to isolate hypoxanthine in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-purin-6(5H)-one undergoes various chemical reactions, including:
Oxidation: Hypoxanthine can be oxidized to xanthine and further to uric acid using oxidizing agents like xanthine oxidase.
Reduction: It can be reduced to inosine using reducing agents such as sodium borohydride.
Substitution: Hypoxanthine can undergo nucleophilic substitution reactions, where the hydrogen atom at the 6-position is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Xanthine oxidase, potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed:
Oxidation: Xanthine, uric acid.
Reduction: Inosine.
Substitution: Various substituted hypoxanthine derivatives.
Applications De Recherche Scientifique
1H-purin-6(5H)-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of nucleotides and nucleosides.
Biology: Plays a role in the study of purine metabolism and enzymatic reactions involving purines.
Medicine: Investigated for its potential therapeutic effects in treating gout and other metabolic disorders.
Industry: Utilized in the production of pharmaceuticals and as a biochemical reagent in various assays.
Mécanisme D'action
1H-purin-6(5H)-one exerts its effects through its involvement in purine metabolism. It acts as a substrate for enzymes such as xanthine oxidase, which catalyzes its oxidation to xanthine and uric acid. This pathway is crucial for the regulation of purine levels in the body and the prevention of disorders like gout.
Comparaison Avec Des Composés Similaires
Xanthine: Another purine derivative that is an intermediate in the degradation of adenine and guanine.
Guanine: A purine base found in nucleic acids.
Adenine: A purine base that is a component of DNA and RNA.
Uniqueness: 1H-purin-6(5H)-one is unique due to its specific role in the purine metabolism pathway. Unlike xanthine and guanine, hypoxanthine is directly involved in the synthesis of uric acid, making it a critical compound in the study of metabolic disorders.
Propriétés
IUPAC Name |
1,5-dihydropurin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O/c10-5-3-4(7-1-6-3)8-2-9-5/h1-3H,(H,6,7,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSSUVEGETJVOSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NC=NC2C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-[(Z)-hydroxyiminomethyl]benzonitrile](/img/structure/B11922435.png)




![1H-Imidazo[4,5-c]pyridine-2-carbaldehyde](/img/structure/B11922476.png)
![5-Amino-1H-pyrazolo[3,4-c]pyridin-7(6H)-one](/img/structure/B11922480.png)
